2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
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Overview
Description
2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide typically involves the formation of the thiazole ring followed by the introduction of the butanamide group. One common method involves the reaction of 2-aminothiazole with a sulfonyl chloride derivative to form the thiazolylsulfamoyl intermediate. This intermediate is then reacted with a butanoyl chloride derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The sulfonamide group can also contribute to its antibacterial activity by interfering with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- 2-methyl-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]prop-2-enamide
Uniqueness
2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the butanamide group.
Properties
Molecular Formula |
C14H17N3O3S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C14H17N3O3S2/c1-3-10(2)13(18)16-11-4-6-12(7-5-11)22(19,20)17-14-15-8-9-21-14/h4-10H,3H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
GAOKVYMCRJQAOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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